2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are currently unknown. This compound is used for proteomics research
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with a β-ketoester to form an arylidene intermediate, which then reacts with an aminopyrimidine to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile: Similar structure but with a methyl group instead of a propyl group.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Contains selenium instead of sulfur, leading to different chemical properties and potential biological activities.
Uniqueness
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-2-3-8-4-5-9-10(7-13)12(14)15-11(9)6-8/h8H,2-6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOQDLSCOMRQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162363 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350996-91-7 | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350996-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101162363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does I3-AG85 exert its anti-tuberculosis activity?
A1: I3-AG85 inhibits the activity of the enzyme Antigen 85C (Ag85C) found in Mycobacterium tuberculosis []. Ag85C is a mycoloyltransferase responsible for the synthesis of trehalose dimycolate (TDM), a crucial component of the M. tuberculosis cell wall and a key virulence factor []. By binding to Ag85C, I3-AG85 specifically blocks the formation of TDM, leading to the accumulation of the precursor molecule, trehalose monomycolate []. This disruption of TDM biosynthesis weakens the integrity of the M. tuberculosis cell envelope, ultimately inhibiting bacterial growth and survival [].
Q2: What evidence suggests that I3-AG85 specifically targets Ag85C?
A2: Several lines of evidence support the specific targeting of Ag85C by I3-AG85:
- Nuclear Magnetic Resonance (NMR) studies: NMR analysis confirmed the direct binding of I3-AG85 to Ag85C, similar to the binding observed with a known artificial substrate [].
- Mycolic acid profiling: Treatment with I3-AG85 led to a specific decrease in TDM levels while the overall mycolic acid content remained unchanged, indicating a targeted effect on TDM biosynthesis rather than a general disruption of mycolic acid metabolism [].
- Activity in Ag85C-deficient strains: I3-AG85 showed reduced activity against an M. tuberculosis strain deficient in Ag85C, further supporting the importance of this enzyme as the primary target [].
Q3: What is the significance of I3-AG85's activity against drug-resistant M. tuberculosis strains?
A3: I3-AG85 demonstrated similar minimal inhibitory concentrations (MICs) against both drug-susceptible (H37Rv) and extensively drug-resistant/multidrug-resistant (XDR/MDR) M. tuberculosis strains []. This finding is significant because it suggests that I3-AG85 may be effective against strains resistant to existing anti-tuberculosis drugs, potentially offering a new avenue for treating drug-resistant tuberculosis.
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